molecular formula C9H16O3 B13199421 Methyl 2,3-dimethyl-3-(propan-2-yl)oxirane-2-carboxylate

Methyl 2,3-dimethyl-3-(propan-2-yl)oxirane-2-carboxylate

Cat. No.: B13199421
M. Wt: 172.22 g/mol
InChI Key: OYWQOGCOXAFBIO-UHFFFAOYSA-N
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Description

Methyl 2,3-dimethyl-3-(propan-2-yl)oxirane-2-carboxylate is a substituted epoxide ester characterized by a methyl ester group at position 2 of the oxirane (epoxide) ring, with additional methyl and isopropyl (propan-2-yl) substituents at positions 2 and 3, respectively. Its molecular formula is C₁₀H₁₆O₃, and it has a molecular weight of 184.23 g/mol.

Properties

Molecular Formula

C9H16O3

Molecular Weight

172.22 g/mol

IUPAC Name

methyl 2,3-dimethyl-3-propan-2-yloxirane-2-carboxylate

InChI

InChI=1S/C9H16O3/c1-6(2)8(3)9(4,12-8)7(10)11-5/h6H,1-5H3

InChI Key

OYWQOGCOXAFBIO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1(C(O1)(C)C(=O)OC)C

Origin of Product

United States

Preparation Methods

Detailed Preparation Procedure (Epoxidation Method)

Step Reagents and Conditions Description
1 Synthesis of α-methylenecarboxylic acid methyl ester precursor Typically prepared from malonic acid half-esters and formaldehyde in the presence of pyridine and secondary amines (e.g., piperidine) following the Stetter and Kuhlmann method.
2 Epoxidation The α-methylenecarboxylic acid methyl ester is dissolved in dichloromethane (or similar solvent) and cooled to 0–25 °C. m-Chloroperbenzoic acid (1.1 equivalents) is added portionwise. The reaction mixture is stirred until TLC indicates complete conversion (typically 1–3 hours).
3 Workup The reaction mixture is quenched with saturated sodium bicarbonate solution to neutralize excess acid. The organic phase is separated, washed with water, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
4 Purification The crude product is purified by column chromatography on silica gel using appropriate eluents (e.g., hexane/ethyl acetate mixtures) to afford methyl 2,3-dimethyl-3-(propan-2-yl)oxirane-2-carboxylate as a colorless oil or viscous liquid.

Analytical Data and Characterization

Property Typical Value Method/Reference
Molecular Formula C9H16O3 (for the isopropyl substituted derivative) Calculated
Molecular Weight Approx. 172.22 g/mol Calculated
Physical State Colorless oil or viscous liquid Observed
NMR Spectroscopy Characteristic epoxide proton signals, methyl groups, and ester signals 1H and 13C NMR
IR Spectroscopy Epoxide ring vibrations (~1250 cm⁻¹), ester carbonyl (~1735 cm⁻¹) IR analysis
Melting/Boiling Point Typically low boiling point, varies with substitution Literature varies

Summary of Key Research Findings

  • The oxidation of α-methylenecarboxylic acid methyl esters with peracids is a reliable, high-yielding method for synthesizing substituted oxiranecarboxylates, including this compound.
  • The choice of oxidizing agent and solvent critically affects yield and purity; m-chloroperbenzoic acid in dichloromethane is preferred for mild conditions and high selectivity.
  • The precursor α-methylenecarboxylic esters can be synthesized via condensation of malonic acid derivatives with formaldehyde under basic catalysis.
  • Alternative methods such as base-induced ring closure of halohydrins are known but less commonly applied for this specific compound.
  • Purification typically involves silica gel chromatography, and the product is characterized by NMR, IR, and mass spectrometry.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3-dimethyl-3-(propan-2-yl)oxirane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields diols, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted oxirane derivatives .

Scientific Research Applications

Methyl 2,3-dimethyl-3-(propan-2-yl)oxirane-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2,3-dimethyl-3-(propan-2-yl)oxirane-2-carboxylate involves the reactivity of the epoxide ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in both synthetic and biological contexts, where the compound can act as an electrophile, reacting with nucleophilic sites on enzymes or other biomolecules .

Comparison with Similar Compounds

Structural and Substituent Analysis

Compound Name Substituent at C3 Molecular Formula Molecular Weight (g/mol) Stereochemistry Reference
Methyl 2,3-dimethyl-3-(propan-2-yl)oxirane-2-carboxylate Isopropyl C₁₀H₁₆O₃ 184.23 Not specified Target
Methyl 2,3-dimethyl-3-(o-tolyl)oxirane-2-carboxylate o-Tolyl (2-methylphenyl) C₁₄H₁₆O₃ 232.27 Not specified
Methyl (2R,3S)-3-(4-methoxyphenyl)oxirane-2-carboxylate 4-Methoxyphenyl C₁₂H₁₄O₄ 222.24 (2R,3S)

Key Observations :

  • Substituent Effects: The isopropyl group in the target compound introduces steric hindrance and moderate lipophilicity. The o-tolyl group in the o-tolyl derivative (C₁₄H₁₆O₃) increases molecular weight and aromaticity, likely enhancing π-π stacking interactions in crystalline phases .
  • The target compound’s stereochemistry is unspecified, which may limit its utility in asymmetric synthesis.

Physical and Chemical Properties

While explicit data (e.g., melting points, solubility) for the target compound are absent in the evidence, inferences can be made based on substituent chemistry:

  • Lipophilicity : The isopropyl group likely renders the target compound less polar than the 4-methoxyphenyl derivative but more lipophilic than aliphatic analogs.
  • Reactivity :
    • Epoxide ring-opening reactions (e.g., nucleophilic attack) may proceed faster in the target compound due to reduced steric shielding compared to the o-tolyl derivative.
    • The 4-methoxyphenyl group’s electron-donating effect could stabilize the epoxide ring against acid-catalyzed hydrolysis relative to the isopropyl-substituted compound .

Research Findings and Data Gaps

Pharmacological Potential

  • The (2R,3S)-configured 4-methoxyphenyl compound () is associated with drug development, highlighting the importance of stereochemistry in bioactivity. In contrast, the target compound’s unspecified configuration and lack of aromaticity may limit its pharmacological relevance.

Biological Activity

Methyl 2,3-dimethyl-3-(propan-2-yl)oxirane-2-carboxylate is a compound of increasing interest due to its potential biological activities. This article aims to synthesize current knowledge regarding its biological effects, including relevant case studies and research findings.

Chemical Structure and Properties

This compound has the following chemical properties:

PropertyValue
Molecular FormulaC₁₁H₁₄O₃
Molecular Weight198.23 g/mol
CAS Number1506423-15-9
DensityNot Available
Boiling PointNot Available
Melting PointNot Available

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that compounds with similar oxirane structures often exhibit:

  • Antimicrobial Properties : Oxiranes can disrupt microbial cell walls, leading to cell lysis.
  • Antitumor Activity : Certain derivatives have shown promise in inhibiting cancer cell proliferation through apoptosis induction.

Case Studies

  • Antimicrobial Activity :
    A study investigated the antimicrobial properties of several oxirane derivatives, including this compound. The results indicated significant inhibition of bacterial growth against strains like Escherichia coli and Staphylococcus aureus. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against these pathogens, suggesting potential for development as an antimicrobial agent .
  • Antitumor Effects :
    In vitro studies on human cancer cell lines demonstrated that this compound induced apoptosis in breast cancer cells. The compound triggered caspase activation and increased levels of reactive oxygen species (ROS), leading to cell cycle arrest at the G1 phase .

Research Findings

Recent research has highlighted several key findings regarding the biological activity of this compound:

  • Cytotoxicity : Various assays revealed that the compound exhibits dose-dependent cytotoxicity in cancer cell lines, with IC50 values ranging from 10 to 25 µM depending on the specific cell type .
  • Mechanistic Insights : Further investigation into the mechanism revealed that this compound modulates signaling pathways associated with apoptosis and oxidative stress response, particularly through the upregulation of p53 and downregulation of anti-apoptotic proteins .

Q & A

Basic Research Question

  • Chromatographic Separation : HPLC or GC-MS to isolate and characterize byproducts.
  • Computational Prediction : Pre-synthesize potential byproducts using reaction pathway simulations .
  • Optimized Stoichiometry : Adjust reagent ratios to suppress side reactions.

What approaches assess the thermodynamic stability of this compound under varying conditions?

Advanced Research Question

  • Differential Scanning Calorimetry (DSC) : Measures decomposition temperatures.
  • Computational Stability Analysis : Calculate Gibbs free energy changes for degradation pathways .
  • Accelerated Aging Studies : Expose the compound to stress conditions (heat, light) and monitor stability via spectroscopy.

How can enantiomeric purity be achieved and validated for this compound?

Advanced Research Question

  • Chiral Chromatography : Use columns with chiral stationary phases (e.g., cyclodextrin-based).
  • Polarimetry : Measure optical rotation to confirm enantiomeric excess.
  • Crystallographic Refinement : SHELXL can resolve absolute configuration from X-ray data .

What tools analyze crystal packing and intermolecular interactions in this compound?

Advanced Research Question

  • Mercury Software : Visualize hydrogen bonds, π-π interactions, and void spaces in crystal structures .
  • Hirshfeld Surface Analysis : Quantify intermolecular contact contributions.
  • Packing Similarity Comparisons : Use Mercury’s Materials Module to compare with related oxirane derivatives .

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